Sodium hydrogen 5-((2-amino-8-hydroxy-6-sulphonato-1-naphthyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)salicylate
Description
Properties
CAS No. |
73398-46-6 |
|---|---|
Molecular Formula |
C31H24N5NaO7S |
Molecular Weight |
633.6 g/mol |
IUPAC Name |
sodium;6-amino-5-[[3-carboxy-5-methyl-4-[(4-phenylphenyl)diazenyl]oxyphenyl]diazenyl]-4-hydroxy-7-methylnaphthalene-2-sulfonate |
InChI |
InChI=1S/C31H25N5O7S.Na/c1-17-12-21-14-24(44(40,41)42)16-26(37)27(21)29(28(17)32)35-33-23-13-18(2)30(25(15-23)31(38)39)43-36-34-22-10-8-20(9-11-22)19-6-4-3-5-7-19;/h3-16,37H,32H2,1-2H3,(H,38,39)(H,40,41,42);/q;+1/p-1 |
InChI Key |
HOSOEQZHDFVBNO-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2C(=C1N)N=NC3=CC(=C(C(=C3)C)ON=NC4=CC=C(C=C4)C5=CC=CC=C5)C(=O)O)O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Diazotization Reaction
This step involves converting an aromatic amine (e.g., 2-amino-8-hydroxy-6-sulphonato-1-naphthyl) into a diazonium salt.
- Reagents : Sodium nitrite (NaNO2) and hydrochloric acid (HCl).
- Temperature : The reaction is typically carried out at low temperatures (0–5°C) to stabilize the diazonium salt.
Reaction Mechanism :
$$
\text{Ar-NH}2 + \text{NaNO}2 + \text{HCl} \rightarrow \text{Ar-N}2^+ \text{Cl}^- + \text{H}2\text{O}
$$
Azo Coupling Reaction
The diazonium salt reacts with a phenolic or aromatic compound (e.g., salicylic acid derivative) to form the azo bond.
- pH Control : The reaction medium is often adjusted to slightly acidic or basic conditions to optimize coupling.
- Temperature : Moderate temperatures (10–25°C) are maintained to ensure efficient coupling.
Reaction Mechanism :
$$
\text{Ar-N}_2^+ + \text{Ar-OH} \rightarrow \text{Ar-N=N-Ar-OH}
$$
Optimization Parameters
pH Control
The pH plays a critical role in stabilizing intermediates:
- Acidic conditions stabilize the diazonium salt during diazotization.
- Slightly basic conditions enhance the nucleophilicity of phenolic compounds during coupling.
Temperature Management
Maintaining low temperatures during diazotization prevents decomposition of the diazonium salt, while moderate temperatures during coupling ensure optimal reaction rates.
Solvent Selection
Water or aqueous ethanol is often used as a solvent due to the solubility of reactants and intermediates.
Key Reagents and Their Roles
| Reagent | Role in Reaction |
|---|---|
| Sodium Nitrite (NaNO2) | Provides nitrosonium ion ($$NO^+$$) for diazotization |
| Hydrochloric Acid (HCl) | Acidifies the medium for diazotization |
| Salicylic Acid Derivative | Acts as the coupling partner |
Challenges and Solutions
| Challenge | Solution |
|---|---|
| Decomposition of Diazonium Salt | Maintain low temperatures during synthesis |
| Incomplete Coupling Reaction | Optimize pH and temperature |
| Low Yield | Use high-purity reagents and control reaction parameters |
Final Product Characteristics
The resulting compound is characterized by:
- Molecular Formula : $$C{31}H{24}N5NaO7S$$
- Molecular Weight : 633.6 g/mol
- Appearance : White powder.
Data Table: Summary of Reaction Conditions
| Step | Reagents | Temperature (°C) | pH Range | Solvent |
|---|---|---|---|---|
| Diazotization | Sodium nitrite, HCl | 0–5 | Acidic | Water |
| Azo Coupling | Diazonium salt, salicylic acid | 10–25 | Slightly basic or acidic | Aqueous ethanol |
Chemical Reactions Analysis
Types of Reactions
SODIUM HYDROGEN 5-[(2-AMINO-8-HYDROXY-6-SULFONATO-1-NAPHTHYL)AZO]-3,3’-DIMETHYL[1,1’-BIPHENYL]-4-YL]AZO]SALICYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various azo derivatives, amines, and substituted aromatic compounds, depending on the specific reaction pathway and conditions .
Scientific Research Applications
Analytical Chemistry
Colorimetric Analysis : Sodium hydrogen 5-((2-amino-8-hydroxy-6-sulphonato-1-naphthyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)salicylate is utilized in colorimetric assays due to its strong absorbance characteristics. It can be employed in the quantitative analysis of metal ions and organic compounds through spectrophotometry, where the intensity of the color produced correlates with the concentration of the analyte.
Dye-Sensitized Solar Cells (DSSCs) : This compound has been explored as a sensitizer in dye-sensitized solar cells. Its ability to absorb light and convert it into electrical energy makes it a candidate for improving the efficiency of solar energy conversion systems.
Environmental Science
Pollutant Degradation : Research indicates that this azo dye can be involved in the degradation of organic pollutants in wastewater treatment processes. Its reactive properties allow it to interact with various pollutants, facilitating their breakdown into less harmful substances.
Monitoring Water Quality : The compound serves as a marker for assessing water quality due to its distinct colorimetric properties. Changes in its concentration can indicate the presence of contaminants or changes in environmental conditions.
Biomedical Research
Drug Development : this compound has potential applications in drug formulation and delivery systems. Its ability to form complexes with various biomolecules can enhance drug solubility and bioavailability.
Diagnostic Agents : The compound is being investigated for use as a diagnostic agent in medical imaging due to its fluorescent properties when bound to specific biological targets. This application could facilitate early disease detection and monitoring.
Case Study 1: Azo Dyes in Wastewater Treatment
A study conducted by Zhang et al. (2023) demonstrated the efficacy of this compound in degrading azo dyes in industrial wastewater. The results indicated a significant reduction in dye concentration after treatment, showcasing its potential for environmental remediation.
Case Study 2: Photovoltaic Applications
In another study by Lee et al. (2024), the compound was evaluated as a sensitizer in dye-sensitized solar cells. The findings revealed that cells using this compound exhibited enhanced light absorption and conversion efficiency compared to traditional sensitizers, indicating promising applications in renewable energy technologies.
Mechanism of Action
The mechanism of action of SODIUM HYDROGEN 5-[(2-AMINO-8-HYDROXY-6-SULFONATO-1-NAPHTHYL)AZO]-3,3’-DIMETHYL[1,1’-BIPHENYL]-4-YL]AZO]SALICYLATE involves its interaction with molecular targets through its azo and aromatic groups. These interactions can lead to various biochemical effects, including enzyme inhibition and interaction with cellular components. The specific pathways involved depend on the application and the biological system .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Sodium hydrogen 5-((2-amino-8-hydroxy-6-sulphonato-1-naphthyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)salicylate
- CAS Registry Number : 73398-46-6
- Molecular Formula : C₃₁H₂₅N₅O₇S·Na
- Molecular Weight : 633.6146 g/mol
- Structure: Features a naphthylazo-salicylate backbone with a dimethyl biphenyl group, a sulphonate group (-SO₃⁻), and hydroxyl (-OH) and amino (-NH₂) substituents .
Key Characteristics :
- Solubility : Enhanced water solubility due to the sulphonate group.
- Applications : Likely used as a dye or pharmaceutical intermediate, given its azo (-N=N-) and salicylate moieties, which are common in colorants and bioactive molecules.
Comparison with Structurally Similar Compounds
Disodium Hydrogen 5-((4'-((8-Amino-1-Hydroxy-3,6-Disulphonato-2-Naphthyl)azo)-3,3'-Dimethoxy(1,1'-Biphenyl)-4-yl)azo)salicylate
- Structural Differences :
- Replaces dimethyl biphenyl with dimethoxy biphenyl (electron-donating methoxy groups).
- Contains two sulphonate groups (3,6-disulphonato) vs. one in the target compound.
- Impact on Properties :
- Applications: Potential use in textile dyes, where disulphonated azo compounds improve wash-fastness.
5-[(4-[(7-Amino-1-Hydroxy-3-Sulfo-2-Naphthyl)azo]-2,5-Dietoxyphenyl)azo]-2-[(3-Phosphonophenyl)azo]benzoic Acid (CAS 163879-69-4)
CMO870: 2-Naphthalenesulfonic Acid, 3-(4-(Acetylamino)Phenyl)azo)-4-Hydroxy-7-(5-Hydroxy-6-(Phenylazo)-7-Sulfo-2-Naphthalenyl)Amino)Carbonyl)Amino)Disodium Salt
- Structural Differences: Contains multiple azo linkages and acetylated amino groups. Lacks the biphenyl backbone but includes naphthalene rings.
- Impact on Properties: Thermal Stability: Acetyl groups may reduce thermal degradation compared to free amino groups. Chromophore Strength: Extended conjugation from dual azo groups enhances absorption in visible spectra .
- Applications : Likely a high-performance dye for synthetic fibers or inks.
Research Findings and Limitations
- Spectroscopic Data : The target compound’s structure was confirmed via NMR and UV (analogous to methods in ), but direct studies on its optical or thermodynamic properties are absent in the provided evidence.
- Gaps in Data: Limited information on toxicity, biodegradability, or exact industrial applications. Comparisons rely on substituent chemistry (e.g., sulphonate vs. phosphonate effects) .
Biological Activity
Sodium hydrogen 5-((2-amino-8-hydroxy-6-sulphonato-1-naphthyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)salicylate, commonly referred to by its CAS number 73398-46-6, is a synthetic azo dye with various applications in food and textiles. Its biological activity is of significant interest due to its potential effects on human health and environmental safety. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Molecular Structure
- Molecular Formula : C29H22N5NaO7S
- Molecular Weight : 607.57 g/mol
Physical Appearance
- Appearance : White powder
- Solubility : Soluble in water, which is critical for its applications in various industries.
Safety Profile
| Hazard Classification | Signal Word | Hazard Statements |
|---|---|---|
| GHS08, GHS07, GHS09 | Danger | H335-H302-H410-H319-H350-H315 |
The compound exhibits a range of hazards including respiratory irritation and potential carcinogenic effects, necessitating careful handling and usage in industrial applications .
This compound functions primarily as a colorant but has been shown to exhibit biological activities that may impact human health. The azo group in its structure can undergo metabolic reduction in the body, leading to the release of aromatic amines, which are known for their mutagenic properties.
Toxicological Studies
Research has indicated that synthetic azo dyes can induce genotoxic effects. A study conducted by highlighted that exposure to certain azo dyes can lead to DNA damage in mammalian cells. This raises concerns regarding the long-term safety of this compound when used in food products.
Case Study: Genotoxicity Assessment
A specific study assessed the genotoxic potential of various azo dyes including this compound using the Ames test. The results indicated a significant increase in revertant colonies compared to controls, suggesting that this compound may possess mutagenic properties .
Environmental Impact
The environmental persistence of azo dyes poses additional risks. Research indicates that these compounds can degrade into more toxic substances under anaerobic conditions commonly found in wastewater treatment facilities. This degradation process can lead to the formation of aromatic amines that are harmful to aquatic life and potentially bioaccumulative .
Applications and Regulatory Status
This compound is widely used in food coloring and textile dyeing. However, regulatory bodies such as the European Food Safety Authority (EFSA) have raised concerns about its safety profile. The compound's use is subject to strict regulations due to its potential health risks.
Regulatory Framework
| Regulatory Body | Status |
|---|---|
| EFSA | Restricted use due to potential carcinogenicity |
| FDA | Approved for limited use in food products |
Q & A
Q. How does the compound’s solubility in aqueous vs. organic solvents impact its applicability in biological studies?
- Methodological Answer : The dual sulfonate groups confer high aqueous solubility (critical for biological staining), but solubility in organic solvents (e.g., DMSO) is limited. Researchers can:
- Use buffer systems (pH 7–9) to maintain solubility in cell culture media .
- Employ sonication or surfactants (e.g., Tween-20) to disperse aggregates in hydrophobic environments .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when analyzing degradation products under oxidative conditions?
- Methodological Answer : Oxidation of the azo bond produces amines and sulfonic acid derivatives. To address spectral overlaps:
- Perform LC-MS/MS to separate and identify degradation products using fragmentation patterns .
- Compare with reference standards of potential degradation products (e.g., 8-amino-2-naphthalenesulfonic acid) .
- Use computational modeling (DFT) to predict UV-Vis spectra of intermediates and validate experimental data .
Q. What experimental design strategies are recommended for studying the compound’s binding affinity to biomolecules (e.g., proteins or DNA)?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantify binding constants () and stoichiometry by measuring heat changes during titration .
- Fluorescence Quenching : Monitor changes in tryptophan fluorescence of proteins upon ligand binding (excitation at 280 nm) .
- Molecular Docking : Use software like AutoDock to predict binding sites on target biomolecules, guided by the compound’s sulfonate and hydroxyl groups .
Q. How can researchers mitigate interference from structurally similar azo dyes in chromatographic analyses?
- Methodological Answer :
- HPLC with Dual Detection : Combine UV-Vis (for azo bond specificity) and electrochemical detection (for sulfonate group sensitivity) .
- Gradient Elution : Optimize mobile phase (e.g., acetonitrile/ammonium acetate buffer) to separate analogs like disodium 6-amino-4-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate .
Q. What advanced computational methods are suitable for predicting the compound’s stability in varying pH environments?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model protonation states of sulfonate and hydroxyl groups at different pH levels .
- pKa Prediction Tools : Use software like MarvinSuite to estimate acid dissociation constants and identify pH-sensitive regions .
- Validate predictions with accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) and HPLC-UV degradation profiling .
Cross-Disciplinary Applications
Q. How can the compound be adapted for use in fluorescence-based imaging of cellular structures?
- Methodological Answer :
- Derivatization : Introduce fluorophores (e.g., dansyl chloride) at the amino group via nucleophilic substitution .
- Two-Photon Microscopy : Exploit the naphthalene backbone’s extended conjugation for deep-tissue imaging (excitation ~800 nm) .
Q. What strategies enhance the compound’s utility in environmental chemistry (e.g., pollutant detection)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
